N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
Overview
Description
N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a heterocyclic compound that features both thiophene and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine typically involves the condensation of 5-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with hydroxylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction can produce amines. Substitution reactions can lead to a variety of substituted thiophene or pyrazole derivatives.
Scientific Research Applications
N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Used in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may act by inhibiting or activating specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in oxidative stress or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxaldehyde.
Pyrazole derivatives: Compounds containing the pyrazole ring, such as 1H-pyrazole-4-carbaldehyde.
Uniqueness
N-{[5-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is unique due to the combination of thiophene and pyrazole rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to compounds containing only one of these rings.
Properties
IUPAC Name |
(NZ)-N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-10-5-6-4-9-11-8(6)7-2-1-3-13-7/h1-5,12H,(H,9,11)/b10-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGLVUYIQYANLK-YHYXMXQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=C(C=NN2)/C=N\O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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